3-epi-Ochratoxin A-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

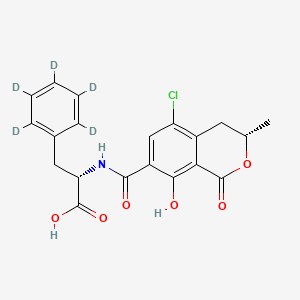

3-epi-Ochratoxin A-d5 is a deuterated analog of the mycotoxin Ochratoxin A (OTA), modified at the 3-position to form an epimer (a stereoisomer differing in configuration at one chiral center) . This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying OTA in complex matrices such as food, biological fluids, and environmental samples. The deuterium labeling (d5) replaces five hydrogen atoms, typically at stable positions (e.g., aromatic rings or methyl groups), enhancing its isotopic distinction from the native OTA during analysis . Its molecular formula is C20H13D5ClNO6, with a molecular weight of 408.84 g/mol (CAS: 189152-21-4) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:

Fermentation: Culturing Aspergillus or Penicillium species to produce ochratoxins.

Extraction: Isolating ochratoxins from the culture medium using solvents like methanol and water.

Deuteration: Introducing deuterium atoms through chemical reactions.

Purification: Using techniques such as liquid-liquid extraction and chromatography to obtain high-purity this compound

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Yields

Oxidation and Reduction Reactions

3-epi-OTA-d5 undergoes redox reactions similar to native OTA but with kinetic isotope effects due to deuterium:

-

Oxidation :

-

Reduction :

Table 2: Redox Reaction Parameters

| Reaction Type | Enzymes/Conditions | Major Products | Deuterium Effect (k₁ₐ/kₐ) |

|---|---|---|---|

| Oxidation | CYP3A4, H₂O₂/Fe²⁺ | Hydroxylated OTA-d5 | 1.5–2.0 |

| Reduction | NADPH-dependent reductases | 3-epi-Ochratoxin B-d5 | 1.2–1.4 |

Hydrolytic and Conjugation Reactions

-

Hydrolysis :

-

Conjugation :

Stereochemical Stability

The 3-epi configuration exhibits distinct reactivity:

-

Epimerization : Reversible under physiological pH (7.4), favoring the natural (3R)-configuration over 3-epi (3S) in aqueous media .

-

Enzymatic selectivity : Renal peptidases preferentially hydrolyze the natural diastereomer, reducing 3-epi-OTA-d5 toxicity .

Analytical Detection

3-epi-OTA-d5 is quantified via LC-MS/MS with deuterium-specific transitions:

Table 3: LC-MS/MS Parameters for 3-epi-OTA-d5

| Parameter | Value |

|---|---|

| Parent ion (m/z) | 404.1 |

| Product ion (m/z) | 239.0 (major), 358.1 (minor) |

| Collision energy (eV) | 53 |

Toxicological Implications

Scientific Research Applications

3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:

Chemistry: Understanding the chemical properties and reactivity of ochratoxins.

Biology: Investigating the biological effects and metabolic pathways in living organisms.

Medicine: Studying the toxicological impacts and potential therapeutic interventions.

Industry: Monitoring and controlling ochratoxin contamination in food and agricultural products

Mechanism of Action

The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:

Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.

Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.

DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.

Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Ochratoxin A (OTA)

Ochratoxin A-d5

3-epi-Ochratoxin A

Structural and Functional Differences

Table 1: Structural and Analytical Properties

Analytical Performance Comparison

Table 2: Chromatographic and Stability Data

*Hyphenated method conditions: C18 column, 0.1% formic acid in water/acetonitrile gradient.

Key Research Findings

Isotopic Purity and Deuterium Labeling :

- Ochratoxin A-d5 and this compound exhibit >98% isotopic purity, critical for minimizing interference in high-resolution MS .

- Deuterium placement in this compound avoids labile hydrogen positions (e.g., hydroxyl groups), ensuring stability during sample preparation .

Epimer-Specific Behavior :

- The 3-epi configuration alters hydrophobicity, reducing retention time by ~0.3 minutes compared to OTA .

- Epimerization in biological matrices (e.g., liver microsomes) is negligible for this compound, making it reliable for pharmacokinetic studies .

Matrix Effects: Both Ochratoxin A-d5 and this compound mitigate matrix effects (e.g., ion suppression in plasma) by 85–92%, outperforming non-deuterated analogs .

Comparison with Functionally Similar Compounds

Other Deuterated Mycotoxin Standards

- Aflatoxin B1-d2 : Used for aflatoxin quantification but lacks epimeric variants, limiting utility in isomer-specific studies .

- Zearalenone-d4: Shares deuterium labeling but differs in core structure (resorcyclic acid vs. isocoumarin), leading to distinct fragmentation patterns in MS .

Non-Deuterated Epimers

- 3-epi-Ochratoxin B: Lacks chlorine substituent, reducing toxicity but complicating cross-reactivity in immunoassays .

Biological Activity

3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of ochratoxin A (OTA), a mycotoxin produced by certain fungi, notably from the genera Aspergillus and Penicillium. This compound is of significant interest due to its potential biological activity and implications for human health, particularly regarding nephrotoxicity and carcinogenicity.

Ochratoxin A, including its derivatives like this compound, exhibits various biological activities primarily through oxidative stress mechanisms. The following pathways have been identified:

- Reactive Oxygen Species (ROS) Generation : OTA induces the formation of ROS, leading to oxidative damage in cellular components. This process is mediated by cytochrome P450 enzymes and can result in lipid peroxidation and DNA damage .

- Cytotoxicity : Studies have shown that OTA can lead to cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects are influenced by the concentration of OTA and the type of cell line exposed .

- DNA Adduct Formation : OTA metabolites can form adducts with DNA, contributing to mutagenicity and potential carcinogenic outcomes. Specifically, the formation of benzetheno and C8-dG adducts has been documented .

Toxicological Studies

Research indicates that exposure to OTA and its derivatives can lead to various health issues, including renal damage and increased cancer risk. Key findings include:

- Kidney Toxicity : OTA has been linked to Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN). Epidemiological studies show higher serum levels of OTA in patients with kidney disorders compared to healthy controls .

- Carcinogenic Potential : OTA is classified as a possible human carcinogen based on animal studies demonstrating tumorigenic effects. The International Agency for Research on Cancer (IARC) has categorized OTA as Group 2B (possibly carcinogenic to humans) .

Case Study 1: Nephrotoxicity in Humans

A study conducted in Romania revealed that individuals exposed to high levels of OTA exhibited significant renal impairment. Urinary OTA levels were measured, showing a correlation between high exposure and kidney dysfunction .

Case Study 2: Cancer Risk Assessment

In Italy, a cohort study assessed the cancer risk associated with OTA exposure among vineyard workers. Results indicated an elevated risk of urinary tract cancers linked to prolonged exposure to contaminated grapes .

Table 1: Summary of Biological Activities of this compound

Table 2: Urinary OTA Levels in Different Populations

| Region | Average Urinary OTA Level (ng/ml) | Health Outcomes |

|---|---|---|

| Romania | 367 | Renal failure |

| Italy | 1801 | Increased cancer risk |

| Czech Republic | Varied | Kidney disorders |

| Turkey | Varied | Notable urinary tract cancers |

Q & A

Basic Research Questions

Q. How is 3-epi-Ochratoxin A-d5 synthesized and characterized for isotopic purity?

- Methodology : Synthesis typically involves deuterium substitution at specific positions (e.g., phenyl rings) using palladium-catalyzed hydrogen-deuterium exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (≥98% purity). High-performance liquid chromatography (HPLC) ensures separation from non-deuterated analogs .

- Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C20H13D5ClNO6 |

| Exact Mass | 408.114 g/mol |

| CAS No. | 666236-28-8 |

| Isotopic Purity | ≥98% (validated via LC-MS/MS) |

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for calibration. Electrospray ionization (ESI) in negative mode enhances sensitivity. Validate methods using spike-recovery experiments in biological fluids (e.g., serum, urine) with limits of detection (LOD) ≤0.1 ng/mL .

- Critical Parameters :

- Column: C18 reversed-phase (2.1 × 100 mm, 1.7 µm).

- Mobile Phase: Acetonitrile/0.1% formic acid in water (gradient elution).

- Ion Transitions: Monitor m/z 404 → 358 (quantifier) and 404 → 341 (qualifier) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported cytotoxicity data for this compound across studies?

- Methodology : Conduct meta-analyses to identify variables affecting outcomes, such as:

- Cell Lines : HepG2 (liver) vs. HEK293 (kidney) may show differential sensitivity due to organ-specific transporters .

- Exposure Duration : Acute (24 hr) vs. chronic (72 hr) exposure alters IC50 values.

- Solubility Protocols : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent-induced artifacts .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Methodology :

- Dosing Formulations : Prepare solutions using 20% SBE-β-CD in saline for intravenous administration (ensure solubility ≥5 mg/mL). For oral studies, suspend in 0.5% carboxymethyl cellulose (CMC-Na) .

- Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hr post-dose. Use deuterated analogs as internal standards to correct for matrix effects .

- Key Challenges :

- Metabolite Interference : Differentiate this compound from endogenous metabolites via high-resolution MS (HRMS).

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .

Q. How does deuterium substitution impact the stability and metabolic pathways of this compound compared to its non-deuterated counterpart?

- Methodology :

- Stability Studies : Incubate at 4°C, -20°C, and -80°C for 6 months; analyze degradation via LC-MS. Store lyophilized powder under argon to prevent oxidation .

- Metabolic Profiling : Use hepatic microsomes (human/rat) to compare CYP450-mediated metabolism. Quantify deuterium retention using isotopic ratio MS .

Q. Data Contradiction Analysis

Q. Why do studies report varying LogP values for this compound, and how can this be resolved?

- Analysis : Discrepancies arise from measurement techniques (shake-flask vs. HPLC-derived LogP). Standardize using the OECD 117 protocol:

- Shake-flask method with octanol/water partitioning.

- Validate with internal standards (e.g., caffeine for polarity calibration).

- Reported Values :

| Method | LogP | Source |

|---|---|---|

| Shake-Flask | 2.96 | |

| HPLC | 3.12 |

Q. Tables for Methodological Reference

Table 1: Solubility Guidelines for this compound

| Solvent | In Vitro Solubility | In Vivo Application |

|---|---|---|

| DMSO | ≥50 mg/mL | Stock solutions for cell culture |

| 20% SBE-β-CD | ≥5 mg/mL | IV/SC injections |

| 0.5% CMC-Na | Stable suspension | Oral gavage |

| Source : . |

Table 2: Key Stability Parameters

| Condition | Degradation (%) | Storage Recommendation |

|---|---|---|

| 4°C (1 month) | <5% | Short-term storage |

| -80°C (6 months) | <1% | Long-term storage |

| Source : . |

Properties

Molecular Formula |

C20H18ClNO6 |

|---|---|

Molecular Weight |

408.8 g/mol |

IUPAC Name |

(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |

InChI Key |

RWQKHEORZBHNRI-JYRICJBVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.